molecular formula C9H11N3 B037558 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine CAS No. 112581-74-5

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B037558
CAS No.: 112581-74-5
M. Wt: 161.2 g/mol
InChI Key: CMVBAPBWJKFPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is known for its significant applications in medicinal chemistry and material science due to its unique structural properties and potential biological activities .

Scientific Research Applications

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It is known that pyrimidines, a class of compounds to which this compound belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine may interact with its targets to modulate their activities, leading to changes in cellular processes.

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidines , it can be inferred that this compound may affect pathways related to inflammation and immune response.

Result of Action

Given the anti-inflammatory effects of pyrimidines , it can be inferred that this compound may lead to a reduction in inflammation and modulation of immune response.

Safety and Hazards

While specific safety and hazard information for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, one related compound, “this compound-3-carboxylic acid”, is classified as an irritant .

Future Directions

The future directions for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its medicinal chemistry applications, given its significant impact in this field . Additionally, its significant photophysical properties suggest potential applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Uniqueness

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBAPBWJKFPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394165
Record name 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-74-5
Record name 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.7 g of 3-amino-5-methylpyrazole, 13 ml of acetylacetone and 50 ml of isopropanol is heated under reflux for 3 hours. After distilling isopropanol off, the residue is dissolved in dichloromethane, washed with water and dried over anhydrous magnesium sulfate when chloroform is distilled off, 12.7 g of the title compound is obtained as crystals. mp. 70°-73° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.